2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide is a complex organic compound that features a benzodioxole ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Acetamide Group: This step involves the reaction of the benzodioxole derivative with acetic anhydride or acetyl chloride.
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction, typically involving the reaction of an azide with an alkyne in the presence of a copper catalyst.
Coupling of the Two Fragments: The final step involves coupling the benzodioxole-acetamide fragment with the triazole-ethyl fragment under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide can undergo various types of chemical reactions:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials.
Biological Studies: It can be used as a probe to study biological pathways involving benzodioxole and triazole derivatives.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-benzodioxol-5-yl)acetamide
- 2-(1,3-Benzodioxol-5-yl)ethanamine
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide is unique due to the presence of both benzodioxole and triazole rings, which confer distinct chemical properties and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[2-(triazol-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-13(14-5-6-17-15-3-4-16-17)8-10-1-2-11-12(7-10)20-9-19-11/h1-4,7H,5-6,8-9H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREHRAJYMBXIKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCCN3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.